(4-Bromo-2-fluoro-3-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-fluoro-3-methylphenyl)methanol is an organic compound with the molecular formula C8H8BrFO It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, fluorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-3-methylphenyl)methanol typically involves the bromination, fluorination, and methylation of phenylmethanol. One common method includes the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor.
Methylation: The methyl group can be added using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoro-3-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (4-Bromo-2-fluoro-3-methylphenyl)aldehyde or (4-Bromo-2-fluoro-3-methylbenzoic acid).
Reduction: Formation of (4-Bromo-2-fluoro-3-methylphenyl)methane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-2-fluoro-3-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoro-3-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methyl groups can influence its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-fluoro-2-methylphenyl)methanol
- (4-Bromo-3-methylphenyl)methanol
- (4-Bromo-2-fluoro-3-methylbenzoic acid)
Uniqueness
(4-Bromo-2-fluoro-3-methylphenyl)methanol is unique due to the specific combination of bromine, fluorine, and methyl substituents on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H8BrFO |
---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
(4-bromo-2-fluoro-3-methylphenyl)methanol |
InChI |
InChI=1S/C8H8BrFO/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3,11H,4H2,1H3 |
InChI Key |
YKJBUISQMKCZTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.